perphenazine sulfone chemical structure and molecular weight
perphenazine sulfone chemical structure and molecular weight
An In-Depth Technical Guide to Perphenazine Sulfone: Structure, Properties, and Analytical Considerations
Abstract
This technical guide provides a comprehensive overview of perphenazine sulfone, a key metabolite and impurity of the typical antipsychotic drug perphenazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of perphenazine sulfone, including its chemical structure and molecular weight. Furthermore, it explores its metabolic origins, outlining the biochemical pathways responsible for its formation from the parent drug. Methodologies for both the chemical synthesis and the bioanalytical quantification of perphenazine sulfone are presented in detail, offering practical insights for laboratory application. The guide concludes with a discussion on the pharmacological significance of this compound, contextualizing its importance within the broader framework of perphenazine's therapeutic action and metabolism.
Introduction to Perphenazine and its Metabolism
Perphenazine is a potent, first-generation antipsychotic agent belonging to the piperazinyl phenothiazine class.[1][2] It is primarily used in the management of schizophrenia and for the control of severe nausea and vomiting.[3] The therapeutic and toxicological profile of perphenazine is not solely dependent on the parent compound; its numerous metabolites play a crucial role.[4][5] The drug undergoes extensive phase I metabolism in the liver, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[6][7] Key metabolic pathways include hydroxylation, N-dealkylation, and sulfoxidation.[2][3]
Sulfoxidation of the phenothiazine ring system is a major metabolic route, leading to the formation of perphenazine sulfoxide and, subsequently, perphenazine sulfone. Understanding the properties of these metabolites is critical for several reasons:
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Pharmacokinetics: Metabolites influence the overall absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
-
Pharmacodynamics: Metabolites may possess their own pharmacological activity, contributing to the therapeutic effect or, conversely, to adverse side effects.[8]
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Drug Safety and Toxicology: Certain metabolites can be associated with toxicity, such as cardiotoxicity, which has been linked to some sulfoxide metabolites of phenothiazines.[8][9]
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Pharmaceutical Analysis: Perphenazine sulfone is recognized as a process impurity and degradation product in pharmaceutical formulations, necessitating its quantification for quality control.
This guide focuses specifically on perphenazine sulfone, the product of further oxidation of the sulfur atom in the phenothiazine nucleus.
Physicochemical Properties of Perphenazine Sulfone
The identity and purity of a reference standard are established by its fundamental physicochemical properties.
Chemical Structure and Nomenclature
Perphenazine sulfone is systematically named 2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol . The structure is characterized by the tricyclic phenothiazine core, where the central sulfur atom is oxidized to a sulfone group (SO₂). This core is substituted with a chlorine atom at position 2 and a propyl-piperazine-ethanol side chain at the nitrogen atom (N-10).
Figure 1. 2D Chemical Structure of Perphenazine Sulfone.
The key distinction from its precursor, perphenazine sulfoxide, is the presence of two oxygen atoms double-bonded to the sulfur atom, whereas the sulfoxide has only one.[10]
Molecular Formula and Weight
The quantitative properties of perphenazine sulfone are summarized in the table below. This data is essential for gravimetric preparations, molar concentration calculations, and mass spectrometry analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆ClN₃O₃S | [11] |
| Molecular Weight | 435.97 g/mol | [11] |
| CAS Number | 2732277-21-1 | [11] |
| Parent Drug (Perphenazine) M.W. | 403.97 g/mol | [12][13] |
| Sulfoxide Metabolite M.W. | 419.97 g/mol | [12] |
Metabolic Formation and Significance
Perphenazine sulfone is not administered directly but is formed in vivo following the administration of perphenazine.
Metabolic Pathway
The biotransformation of perphenazine to its sulfone metabolite is a two-step oxidative process occurring primarily in the liver.
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Step 1: Sulfoxidation: Perphenazine is first oxidized to perphenazine sulfoxide. This reaction is catalyzed by multiple CYP450 isoforms, with CYP2D6 playing a significant role, alongside contributions from CYP1A2, CYP3A4, and CYP2C19.[6][14]
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Step 2: Further Oxidation: Perphenazine sulfoxide can be further oxidized to form perphenazine sulfone.
The involvement of multiple CYP enzymes, particularly the highly polymorphic CYP2D6, explains the significant inter-individual variability observed in perphenazine metabolism and patient response.[3][14]
Caption: Metabolic pathway of perphenazine to its sulfone derivative.
Pharmacological Activity
While the parent drug, perphenazine, exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism, its metabolites exhibit varied activity.[4] The sulfoxide metabolite of perphenazine is reported to be pharmacologically active, retaining affinity for dopamine D2 and α1-adrenergic receptors, though generally less potent than the parent compound.[4][15]
There is limited specific data on the pharmacological activity of perphenazine sulfone itself. However, for phenothiazines in general, the formation of a sulfone is often associated with a significant reduction or loss of biological activity compared to the parent drug.[4] This is attributed to changes in the conformation and electronic properties of the tricyclic ring system, which are crucial for receptor binding.[4] Therefore, perphenazine sulfone is widely considered to be an inactive metabolite, representing a detoxification and elimination pathway.
Synthesis and Analytical Methodologies
For research and quality control purposes, the availability of pure perphenazine sulfone as a reference standard is essential.
Protocol: Laboratory-Scale Synthesis
Perphenazine sulfone can be synthesized in the laboratory via the oxidation of perphenazine or its sulfoxide. The following protocol is a representative method for the synthesis of phenothiazine sulfones.[16]
Principle: This method uses hydrogen peroxide in glacial acetic acid as a strong oxidizing agent to convert the sulfide or sulfoxide group of the phenothiazine ring to a sulfone.
Materials:
-
Perphenazine or Perphenazine Sulfoxide
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
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Sodium Bicarbonate
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Ethyl Acetate
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Anhydrous Magnesium Sulfate
Procedure:
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Dissolution: Dissolve 1.0 g of perphenazine in 20 mL of glacial acetic acid in a round-bottom flask with stirring.
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Oxidation: Slowly add 5 mL of 30% hydrogen peroxide to the solution. The reaction may be exothermic.
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Reaction: Gently heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold deionized water.
-
Neutralization: Carefully neutralize the solution by adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude perphenazine sulfone can be purified by column chromatography or recrystallization to obtain the final product of high purity.
Self-Validation: The identity and purity of the synthesized product must be confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.
Protocol: LC-MS/MS Quantification in Plasma
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its high sensitivity and specificity.[17]
Principle: This method involves the extraction of perphenazine sulfone and an internal standard from plasma, followed by chromatographic separation and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Caption: General workflow for LC-MS/MS bioanalysis of perphenazine sulfone.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a deuterated analog of perphenazine).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Waters ACQUITY).[18]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 95% A to 95% B over several minutes to ensure separation from the parent drug and other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for perphenazine sulfone (Precursor ion [M+H]⁺ ≈ 436.1) and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of perphenazine sulfone.
-
The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
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Conclusion
Perphenazine sulfone is a terminal oxidation metabolite of perphenazine. Its physicochemical properties, including a molecular weight of 435.97 g/mol , are well-defined. While it is considered pharmacologically inactive, its formation via CYP450-mediated pathways is a crucial aspect of perphenazine's disposition. The ability to both synthesize and analytically quantify perphenazine sulfone is vital for drug metabolism research and for ensuring the quality and safety of perphenazine pharmaceutical products. The methodologies outlined in this guide provide a robust framework for scientists working with this important compound.
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